molecular formula C9H12O3 B3042701 4-Ethoxy-3-methoxyphenol CAS No. 65383-58-6

4-Ethoxy-3-methoxyphenol

Cat. No.: B3042701
CAS No.: 65383-58-6
M. Wt: 168.19 g/mol
InChI Key: WSCNGIWZQGLXMA-UHFFFAOYSA-N
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Description

4-Ethoxy-3-methoxyphenol is an organic compound with the molecular formula C9H12O3 It is a phenolic compound characterized by the presence of both ethoxy and methoxy groups attached to the benzene ring

Mechanism of Action

Target of Action

4-Ethoxy-3-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor . It can be produced from p-benzoquinone and methanol via a free radical reaction . The compound undergoes rapid conversion into conjugates, which broadly distribute to organs .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in free radical bromination, nucleophilic substitution, and oxidation . It is also used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound undergoes rapid metabolism and wide tissue distribution . The biotransformation of the compound is dependent on CYP3A and results in the formation of two primary metabolites .

Result of Action

The molecular and cellular effects of the compound’s action are significant. It has antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions . It has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary due to differences in electronegativity . Furthermore, the compound’s action can be affected by the presence of other substances, such as N-bromosuccinimide, which is involved in the free radical reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-3-methoxyphenol can be synthesized through several methods. One common approach involves the oxidation of anisole or phenetole using an unsubstituted alkanoic acid with 1-4 carbon atoms. The reaction is typically carried out under controlled conditions to ensure the selective introduction of hydroxyl groups .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of peracids, such as peracetic acid, in the presence of a suitable solvent like chloroform or benzene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-3-methoxyphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 4-Ethoxy-3-methoxyphenol: this compound stands out due to its unique combination of ethoxy and methoxy groups, which impart specific chemical properties and reactivity. This makes it particularly valuable in applications requiring enhanced thermal stability and antioxidant activity .

Properties

IUPAC Name

4-ethoxy-3-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCNGIWZQGLXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310056
Record name Phenol, 4-ethoxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65383-58-6
Record name Phenol, 4-ethoxy-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65383-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-ethoxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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